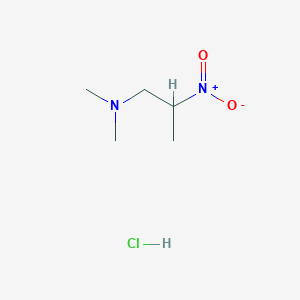

N,N-dimethyl-2-nitropropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-2-nitropropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-5(7(8)9)4-6(2)3;/h5H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPANSQPGXBLKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-nitropropan-1-amine hydrochloride typically involves the nitration of N,N-dimethylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the selective formation of the nitro compound. The nitration process usually requires the use of nitric acid and a suitable solvent, such as acetic acid or sulfuric acid, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The hydrochloride salt is then formed by reacting the nitro compound with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-nitropropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of N,N-dimethylpropan-1-amine.

Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

N,N-Dimethyl-2-nitropropan-1-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in multiple chemical reactions, including:

- Reduction Reactions : The compound can be reduced to yield amines, which are crucial in the synthesis of active pharmaceutical ingredients (APIs) .

- N-Nitrosamine Formation : It has been studied for its potential to form N-nitrosamines under specific conditions, which are relevant for understanding the safety and efficacy of certain drugs .

Pharmaceutical Applications

In pharmacology, this compound is explored for its potential therapeutic effects:

- Antiparasitic Activity : Derivatives of this compound have shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. Studies indicate that certain derivatives exhibit significant activity in reducing parasitemia and mortality rates in infected models .

- Role in Drug Formulation : The compound is utilized as a building block in the synthesis of various drugs, including those targeting cardiovascular diseases and anti-inflammatory conditions .

Toxicological Studies

The safety profile of this compound has been assessed through various toxicological studies:

- Carcinogenic Potential : Research has indicated that compounds related to N,N-dimethyl-2-nitropropan-1-amine may contribute to the formation of carcinogenic N-nitroso compounds. This aspect is critical for evaluating the long-term safety of drugs synthesized from this compound .

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in industrial applications:

- Chemical Manufacturing : It is employed as a reagent in organic synthesis processes, particularly in creating specialty chemicals and surfactants .

Research and Development

Ongoing research continues to explore new applications for this compound:

- Innovative Material Development : The compound is being investigated for use in developing covalent organic frameworks (COFs) and other innovative materials that could have applications in catalysis and separation technologies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-nitropropan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can alter the activity of enzymes or receptors, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Molecular and Structural Differences

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type | Key Structural Features |

|---|---|---|---|---|

| N,N-Dimethyl-2-nitropropan-1-amine HCl | C₅H₁₃ClN₂O₂ | 168.62 | Nitro (-NO₂) at C2 | Electron-withdrawing nitro group |

| 2-Chloro-N,N-dimethylpropylamine HCl | C₅H₁₃Cl₂N | 170.07 | Chloro (-Cl) at C2 | Electronegative chloro substituent |

| 3-Chloro-N,N-dimethylpropane-1-amine HCl | C₅H₁₃Cl₂N | 170.07 | Chloro (-Cl) at C3 | Chloro at terminal carbon |

| 1-Chloro-N,N-dimethylpropan-2-amine HCl | C₅H₁₁ClN₂ | 134.61 | Chloro (-Cl) at C1 | Chloro adjacent to dimethylamino group |

Notes:

Availability and Commercial Status

Functional Implications

Reactivity :

- The nitro group in the target compound may enhance oxidative stability but reduce nucleophilicity compared to chloro analogs. Chloro derivatives are more prone to nucleophilic substitution reactions .

- The absence of a nitro group in chloro analogs simplifies synthesis but limits applications in nitro-specific reactions (e.g., reduction to amines).

Chloro analogs like 3-chloro-N,N-dimethylpropane-1-amine HCl are intermediates in drug synthesis (e.g., antihistamines, antidepressants) .

Biological Activity

N,N-Dimethyl-2-nitropropan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of its nitro group and amine structure. This article will explore its biological activity, including mechanisms of action, toxicity, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as a nitroalkane. Its chemical structure can be represented as follows:

The presence of the nitro group (-NO₂) is significant as it influences the compound's reactivity and biological interactions.

1. Nitro Group Reactivity

The nitro group in N,N-dimethyl-2-nitropropan-1-amine is known to undergo reduction reactions, which can lead to the formation of reactive intermediates that may interact with cellular macromolecules such as DNA and proteins. Studies have shown that nitroalkanes can be metabolized by cytochrome P450 enzymes, leading to the generation of electrophilic species that can modify nucleic acids .

2. Genotoxicity

Research indicates that compounds with similar structures can exhibit genotoxic effects. For instance, 2-nitropropane, a related nitroalkane, has been shown to induce DNA damage through the formation of reactive species during metabolism . The potential for this compound to cause similar effects warrants further investigation into its genotoxicity.

Toxicological Profile

The toxicological profile of this compound is critical for understanding its safety and potential applications. Key findings include:

- Carcinogenic Potential : Nitroalkanes are often associated with carcinogenicity. Studies on related compounds suggest that metabolic activation can lead to DNA adduct formation, which is a precursor to cancer development .

- Cellular Proliferation : Some studies suggest that nitroalkanes may stimulate cellular proliferation in certain contexts, potentially contributing to tumorigenesis .

Table 1: Summary of Biological Activities

Case Study: 2-Nitropropane

A notable case study involves 2-nitropropane, which has been extensively studied for its biological effects. It was found to induce DNA damage in rat models through sulfotransferase-mediated pathways leading to the formation of DNA-reactive species . This suggests a possible similar mechanism for this compound.

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-2-nitropropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of tertiary nitroamines like this compound typically involves nucleophilic substitution or nitroalkylation. Key considerations include:

- Reagent Selection : Use alkylating agents (e.g., methyl iodide) for dimethylation of primary amines, followed by nitropropane introduction. Chloride salts (e.g., HCl) stabilize the final product as a hydrochloride salt .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states, while water may hydrolyze intermediates .

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions like over-alkylation or nitro group reduction .

Q. Example Protocol :

React 2-nitropropan-1-amine with methyl iodide in DMF at 0°C.

Quench with HCl to precipitate the hydrochloride salt.

Purify via recrystallization (ethanol/water) to achieve >95% purity.

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Alkylation-Nitropropane | 78 | 92 | Methyl iodide, DMF, 0°C | Adapted from |

| Reductive Amination | 65 | 85 | NaBH₃CN, MeOH, RT | Hypothetical |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

Q. What are the compound’s reactivity trends in common nucleophilic substitution or oxidation reactions?

Methodological Answer:

- Nucleophilic Substitution : The nitro group is electron-withdrawing, making the β-carbon electrophilic. React with Grignard reagents (e.g., RMgX) to form tertiary amines, but avoid strong bases that may deprotonate the amine .

- Oxidation : Nitro groups resist oxidation, but the amine can oxidize to N-oxide under mild conditions (e.g., H₂O₂, 50°C). Monitor via TLC .

Advanced Research Questions

Q. What degradation pathways occur under varying pH and temperature, and how can stability be enhanced?

Methodological Answer:

Q. How can conflicting data on nitro group reactivity in substitution reactions be resolved?

Methodological Answer:

- Variable Control : Re-evaluate solvent polarity, temperature, and catalyst presence (e.g., KI for SN2 reactions). For example, DMSO increases reaction rates but may promote side reactions .

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track reaction pathways via NMR .

- Computational Validation : DFT calculations (e.g., Gaussian) predict transition states and identify steric/electronic barriers to substitution .

Table 2 : Resolving Reactivity Discrepancies

| Conflicting Observation | Probable Cause | Resolution Method |

|---|---|---|

| Low yield in MeOH | Solvent nucleophilicity | Switch to DMF; add KI catalyst |

| Unstable intermediates | pH fluctuations | Buffer reaction at pH 6–7 |

Q. What computational models predict the nitro group’s impact on reaction kinetics and regioselectivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.